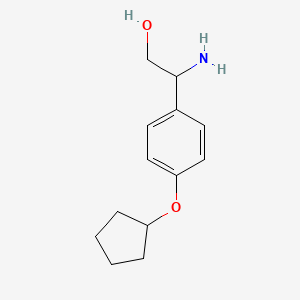

2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL

Descripción

2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with a cyclopentyloxy group at the para-position, linked to an ethanolamine backbone.

Propiedades

Fórmula molecular |

C13H19NO2 |

|---|---|

Peso molecular |

221.29 g/mol |

Nombre IUPAC |

2-amino-2-(4-cyclopentyloxyphenyl)ethanol |

InChI |

InChI=1S/C13H19NO2/c14-13(9-15)10-5-7-12(8-6-10)16-11-3-1-2-4-11/h5-8,11,13,15H,1-4,9,14H2 |

Clave InChI |

SYVSHMZDXKUBOM-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)OC2=CC=C(C=C2)C(CO)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 4-cyclopentyloxybenzaldehyde and glycine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group in 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-(4-cyclopentyloxyphenyl)acetaldehyde.

Reduction: Formation of N-alkylated derivatives.

Substitution: Halogenated phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of phenyl and cyclopentyloxy substitutions on biological activity. It may serve as a model compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions. The amino and hydroxyl groups could form hydrogen bonds with active site residues, while the phenyl and cyclopentyloxy groups could engage in hydrophobic interactions.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Size and Polarity : The cyclopentyloxy group in the target compound is bulkier and more lipophilic than the halogen substituents (iodo, chloro, fluoro) in the analogs. This may enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects : The electron-donating cyclopentyloxy group contrasts with the electron-withdrawing halogens (iodo, chloro, fluoro), which could influence electronic distribution on the phenyl ring and alter binding interactions in biological targets.

- Chirality : Both analogs exhibit S-configuration, suggesting enantiopure synthesis protocols may be relevant for the target compound.

Physicochemical Properties

- Molecular Weight : The target compound (estimated 221.30 g/mol) is lighter than the iodo-substituted analog (299.54 g/mol) but heavier than the chloro-fluoro derivative (203.61 g/mol). This reflects the cyclopentyloxy group’s intermediate size compared to halogens.

- Solubility : The hydrochloride salt form of the iodo analog () likely improves its solubility in polar solvents, whereas the neutral chloro-fluoro compound () may exhibit lower solubility. The cyclopentyloxy group’s hydrophobicity suggests the target compound may require formulation aids for aqueous delivery.

- Stability : Halogenated analogs () may exhibit greater stability under acidic conditions due to reduced electron density on the phenyl ring. The ether linkage in the target compound could introduce susceptibility to oxidative degradation.

Actividad Biológica

2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL, also known as a chiral compound, has garnered attention in medicinal chemistry for its potential biological activities. This compound features an amino group, a hydroxyl group, and a cyclopentyloxyphenyl moiety, contributing to its pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

1. Neuroprotective Effects

Preliminary studies suggest that 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL may exhibit neuroprotective properties. It is believed to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative disease therapies.

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by chronic inflammation.

3. Cytotoxicity Against Cancer Cell Lines

A significant aspect of the biological activity of 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is its cytotoxicity against various cancer cell lines. Studies have demonstrated its effectiveness in inhibiting the growth of breast cancer cells, with IC50 values indicating substantial potency compared to standard chemotherapeutics like Doxorubicin .

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MDA-MB-231 | 8.01 ± 0.5 | More potent than Doxorubicin |

| MCF-7 | 16.20 ± 1.3 | Comparable to Doxorubicin |

| Other Cell Lines | Varies | Moderate potency |

The precise mechanism of action for 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential .

Study on Cytotoxic Effects

In a study assessing the cytotoxic effects of related compounds, 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL was evaluated alongside other derivatives against breast cancer cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to several analogs, demonstrating its potential as an anticancer agent .

Neuroprotection Research

Another study focused on the neuroprotective effects of the compound involved treating neuronal cell cultures with oxidative stressors in the presence of varying concentrations of 2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL. The results showed significant reductions in cell death and oxidative damage markers, supporting its role as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.